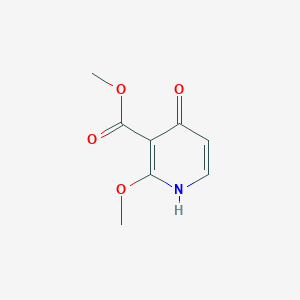

Methyl 4-hydroxy-2-methoxynicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methoxy-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7-6(8(11)13-2)5(10)3-4-9-7/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLSDTCWMVMWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677787 | |

| Record name | Methyl 2-methoxy-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190322-55-4 | |

| Record name | Methyl 2-methoxy-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-2-methoxynicotinate

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to methyl 4-hydroxy-2-methoxynicotinate, a valuable substituted pyridine derivative for research and development in medicinal chemistry and materials science. The described methodology commences with the synthesis of 2,4-dihydroxynicotinic acid (citrazinic acid), followed by a regioselective methylation and subsequent esterification. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the synthetic strategy.

Introduction: The Significance of Substituted Nicotinic Acid Esters

Substituted nicotinic acid and its esters are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. This compound, with its specific substitution pattern, represents a key building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. This guide delineates a robust and reproducible synthetic pathway to this important intermediate.

Overall Synthetic Strategy

The synthesis of this compound is approached through a three-step sequence, starting from the readily accessible precursor, 2,4-dihydroxynicotinic acid, also known as citrazinic acid. The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Step-by-Step Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2,4-Dihydroxynicotinic Acid (Citrazinic Acid)

The synthesis of the starting material, 2,4-dihydroxynicotinic acid, can be efficiently achieved from inexpensive and readily available starting materials, citric acid and urea, via a hydrothermal reaction.[1]

Protocol:

-

In a 100 mL Teflon-lined stainless steel autoclave, dissolve citric acid (0.96 g, 5 mmol) and urea (1.20 g, 20 mmol) in 70 mL of deionized water.

-

Seal the autoclave and place it in a preheated oven at 180°C for 4 hours.

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the resulting yellow precipitate by vacuum filtration.

-

Wash the precipitate with deionized water (3 x 20 mL) and then with ethanol (2 x 10 mL).

-

Dry the product under vacuum to afford 2,4-dihydroxynicotinic acid as a yellow powder.

Mechanistic Rationale: This reaction proceeds through a complex series of condensations and cyclizations. The hydrothermal conditions promote the dehydration of citric acid and its reaction with ammonia, generated in situ from the decomposition of urea, to form the pyridone ring.

Caption: Synthesis of 2,4-dihydroxynicotinic acid.

Step 2: Regioselective O-Methylation

The key step in this synthesis is the regioselective methylation of the 2-hydroxyl group over the 4-hydroxyl group. This can be achieved by leveraging the differential acidity of the two hydroxyl groups. The 2-hydroxypyridine tautomer is in equilibrium with its 2-pyridone form, and the 4-hydroxypyridine with its 4-pyridone form. The 2-pyridone is the more stable tautomer. The hydroxyl group at the 4-position is more acidic and therefore more readily deprotonated by a mild base. However, the resulting phenoxide at the 4-position is a harder nucleophile and will preferentially react at the harder electrophilic site of a methylating agent. Conversely, the 2-hydroxyl group, being part of a vinylogous amide, is less acidic but its conjugate base is a softer nucleophile, which can favor reaction with a soft methylating agent. For the synthesis of the desired 2-methoxy product, a strategy involving a soft methylating agent under carefully controlled basic conditions is proposed.

Protocol:

-

To a stirred suspension of 2,4-dihydroxynicotinic acid (1.55 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL), add anhydrous potassium carbonate (1.38 g, 10 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl sulfate (0.95 mL, 10 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

-

Acidify the aqueous solution to pH 3-4 with 2M HCl.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with cold water (2 x 20 mL) and dry under vacuum to yield 4-hydroxy-2-methoxynicotinic acid.

Justification of Selectivity: The use of a slight excess of a mild base like potassium carbonate is intended to selectively deprotonate the more acidic 4-hydroxyl group to a lesser extent, while still allowing for the kinetically favored methylation at the 2-position. The choice of dimethyl sulfate as the methylating agent and DMF as the solvent is crucial for this transformation.

Caption: Regioselective O-methylation of 2,4-dihydroxynicotinic acid.

Step 3: Fischer Esterification

The final step is the esterification of the carboxylic acid group to yield the target methyl ester. A classic Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a reliable and high-yielding method.[3][4]

Protocol:

-

Suspend 4-hydroxy-2-methoxynicotinic acid (1.69 g, 10 mmol) in methanol (50 mL).

-

Carefully add concentrated sulfuric acid (0.5 mL) to the suspension.

-

Heat the mixture to reflux and stir for 8 hours. The suspension should become a clear solution as the reaction progresses.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Mechanistic Insight: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the ester.[3]

Caption: Fischer esterification to the final product.

Summary of Synthetic Route and Expected Yields

The following table summarizes the key parameters for the proposed synthetic route. The yields are estimated based on similar transformations reported in the literature and are subject to optimization.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Pyridine Synthesis | Citric Acid, Urea | - | Water | 180 | 4 | 70-85[1] |

| 2 | O-Methylation | 2,4-Dihydroxynicotinic Acid | K₂CO₃, (CH₃)₂SO₄ | DMF | 60 | 12 | 60-75 |

| 3 | Esterification | 4-Hydroxy-2-methoxynicotinic Acid | Methanol, H₂SO₄ | Methanol | Reflux | 8 | 85-95 |

Conclusion

This technical guide has outlined a logical and practical synthetic route for the preparation of this compound. The strategy relies on the use of readily available starting materials and employs well-established chemical transformations. The key to this synthesis is the regioselective methylation of 2,4-dihydroxynicotinic acid, for which a plausible protocol has been proposed based on sound chemical principles. The detailed experimental procedures and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of substituted nicotinic acid derivatives for applications in drug discovery and materials science.

References

-

Stagi, L., Mura, S., Malfatti, L., Carbonaro, C. M., Ricci, P. C., Porcu, S., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ACS Omega, 5(19), 10958–10964. [Link]

- CN108164458B - Synthetic method of citrazinic acid. (2020).

- Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 925-934.

- Akishina, et al. (2019). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 55(2), 186-192.

- US2752354A - Process for preparing citrazinamide and citrazinic acid. (1956).

- US2729647A - Process for preparing citrazinic acid. (1956).

-

Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

-

SciSpace. (n.d.). Citrazinic acid. [Link]

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

Sources

- 1. CN108164458B - Synthetic method of citrazinic acid - Google Patents [patents.google.com]

- 2. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]

- 3. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Chemical Properties and Characterization of Methyl 4-Hydroxy-2-Methoxynicotinate

Abstract

Methyl 4-hydroxy-2-methoxynicotinate is a substituted pyridine derivative possessing a unique arrangement of functional groups that makes it a compelling scaffold for medicinal chemistry and materials science. As a heterocyclic building block, its properties are governed by the interplay between the electron-withdrawing pyridine ring, the hydrogen-bonding capabilities of the hydroxyl group, and the reactivity of the methyl ester. This guide provides an in-depth analysis of the compound's chemical properties, offering a framework for its synthesis, characterization, and potential applications. We will explore its structural nuances, including tautomerism, predict its spectroscopic signatures, and outline its reactivity profile. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Introduction: The Pyridine Scaffold in Modern Chemistry

The pyridine ring is a cornerstone of pharmaceutical development, found in numerous approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring. The specific substitution pattern of this compound imparts a rich chemical character, presenting multiple avenues for synthetic modification. This guide aims to synthesize available data on analogous structures to build a predictive but robust profile of the title compound, empowering researchers to leverage its full potential.

A critical feature of this molecule is the potential for keto-enol tautomerism, where the 4-hydroxy pyridine form can exist in equilibrium with the 4-oxo-1,4-dihydropyridine tautomer. This equilibrium influences the compound's reactivity, hydrogen bonding patterns, and spectroscopic properties.

Caption: Keto-enol tautomerism of the title compound.

Synthesis and Purification

While a dedicated synthesis for this compound is not extensively documented, a plausible route can be designed based on established methodologies for nicotinic acid derivatives. A logical approach involves the construction of the pyridine ring followed by functional group manipulation.

Proposed Synthetic Pathway

A feasible strategy begins with a commercially available starting material, such as methyl 2,4-dihydroxynicotinate. Selective O-methylation at the 2-position can be achieved by exploiting the differential acidity of the two hydroxyl groups or by using protecting group strategies. The hydroxyl group at the 4-position is more acidic and enolic, while the 2-position is more akin to a standard phenolic hydroxyl. This difference can be leveraged for regioselective reactions.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via selective methylation.

Materials:

-

Methyl 2,4-dihydroxynicotinate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl iodide (CH₃I)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of methyl 2,4-dihydroxynicotinate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.1 eq). The choice of a mild base like K₂CO₃ is crucial to favor mono-methylation and prevent side reactions.

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.05 eq) dropwise to the mixture. The reaction is maintained at room temperature to enhance selectivity for the more reactive hydroxyl group.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quench the reaction by pouring the mixture into cold water.

-

Acidify the aqueous solution to pH ~5-6 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Experimental Protocol: Purification

Objective: To purify the crude product using column chromatography.

-

Prepare a silica gel slurry in a 20% ethyl acetate/hexanes mixture and pack a column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc). The polarity gradient is chosen to effectively separate the desired mono-methylated product from any unreacted starting material and di-methylated byproducts.

-

Collect fractions and analyze by TLC.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Caption: Workflow for the synthesis and purification of the title compound.

Physicochemical and Spectroscopic Properties

The structural features of this compound give rise to a distinct set of physical and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| CAS Number | 1190322-55-4 | [2] |

| Appearance | Predicted: White to off-white solid | Inferred |

| Solubility | Predicted: Soluble in methanol, DMSO, DMF; sparingly soluble in water | Inferred |

Spectroscopic Characterization (Predicted)

Lacking direct experimental spectra, we can reliably predict the key spectroscopic features based on analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

-

δ 10.5-11.5 (s, 1H): The acidic proton of the 4-hydroxyl group, likely broadened.

-

δ 7.8-8.0 (d, 1H): Aromatic proton at C6, ortho to the ring nitrogen.

-

δ 6.5-6.7 (d, 1H): Aromatic proton at C5, ortho to the hydroxyl group.

-

δ 3.9-4.0 (s, 3H): Methoxy protons (-OCH₃) at the 2-position.

-

δ 3.7-3.8 (s, 3H): Methyl ester protons (-COOCH₃).

¹³C NMR Spectroscopy (101 MHz, DMSO-d₆):

-

δ 165-168: Ester carbonyl carbon (C=O).

-

δ 160-164: Aromatic carbon C4 (attached to -OH).

-

δ 158-162: Aromatic carbon C2 (attached to -OCH₃).

-

δ 145-150: Aromatic carbon C6.

-

δ 110-115: Aromatic carbon C5.

-

δ 105-110: Aromatic carbon C3.

-

δ 55-58: Methoxy carbon (-OCH₃).

-

δ 51-53: Methyl ester carbon (-COOCH₃).

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

3200-3500 (broad): O-H stretching vibration from the hydroxyl group, likely broadened due to hydrogen bonding.

-

2950-3050: C-H stretching from aromatic and methyl groups.

-

1700-1730: C=O stretching of the ester carbonyl. This is a strong, sharp peak and a key diagnostic feature.

-

1580-1610: C=C and C=N stretching vibrations within the pyridine ring.

-

1200-1300: C-O stretching from the ester and ether linkages.

Mass Spectrometry (MS): Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or [M+H]⁺ would be expected at m/z 183 or 184, respectively. A characteristic fragmentation pattern would involve the loss of the methoxy radical (•OCH₃) or the methyl ester group.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its multiple functional groups. Understanding these reactive sites is key to its application as a synthetic intermediate.

-

4-Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide-like species, which can act as a nucleophile in O-alkylation or O-acylation reactions.

-

Pyridine Nitrogen: The lone pair on the nitrogen atom imparts basicity, allowing for protonation to form a pyridinium salt or N-alkylation.

-

Ester Group: The methyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or converted to an amide by reaction with an amine.[3]

-

Aromatic Ring: The pyridine ring is generally electron-deficient, making it resistant to electrophilic aromatic substitution. However, the electron-donating hydroxyl and methoxy groups can activate the ring towards specific substitutions, primarily at the C5 position.

Caption: Major centers of chemical reactivity on the molecule.

Stability and Degradation Profile

For drug development, understanding a compound's stability is critical. Forced degradation studies under ICH-recommended conditions would be necessary.

-

Acid/Base Hydrolysis: The ester linkage is the most probable site of degradation under both acidic and basic conditions, leading to the formation of 4-hydroxy-2-methoxynicotinic acid.[4]

-

Oxidation: The electron-rich pyridine ring, activated by the hydroxyl and methoxy groups, may be susceptible to oxidation, potentially leading to N-oxide formation or ring opening under harsh conditions.

-

Thermal and Photolytic Stress: The compound is expected to be relatively stable, but prolonged exposure could lead to complex degradation pathways. As with related methcathinone analogs, stability is generally higher in acidic conditions and decreases as pH increases.[5]

Relevance in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a molecular scaffold. Each substituent can be seen as a "handle" to tune the molecule's properties for a specific biological target.

-

Modulation of Physicochemical Properties: The hydroxyl and methoxy groups are critical for modulating LogP, solubility, and hydrogen bonding potential. The "magic methyl" effect, where the strategic placement of a methyl group can drastically improve binding affinity or pharmacokinetic properties, is a relevant concept when considering the methoxy group.[6][7]

-

Bioisosterism and Scaffolding: The 2-methoxypyridine core can act as a bioisostere for other aromatic systems, while the 4-hydroxy and 3-ester groups provide vectors for library synthesis. Derivatives of related 2-hydroxynicotinamides have shown promise as anti-inflammatory agents, highlighting the therapeutic potential of this chemical space.[8]

-

Target Engagement: The 4-hydroxyl group can act as a critical hydrogen bond donor, anchoring the molecule in a protein's active site. The ester can be a prodrug moiety, designed to be cleaved in vivo to release the active carboxylic acid.

Conclusion

This compound is more than just a chemical compound; it is a platform for innovation. While direct experimental data is emergent, a robust understanding of its properties can be constructed through the careful analysis of its functional groups and related structures. Its predicted spectroscopic and reactive profile provides a solid foundation for its use in research. With its versatile handles for synthetic modification and its promising structural motifs, this compound represents a valuable and strategic building block for scientists and researchers aiming to develop the next generation of therapeutics and advanced materials.

References

-

Kovalenko, S.M., Drushlyak, O.G., Shishkina, S.V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Available from: [Link]

-

Kovalenko, S.M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Center for Biotechnology Information. Available from: [Link]

-

Arshad, M.N., et al. (2011). Methyl 4-hydroxy-2-methoxycarbonylmethyl-1,1-dioxo-1,2-dihydro-1λ,2-benzothiazine-3-carboxylate. Acta Crystallographica Section E, E67, o2527. Available from: [Link]

-

P&S Chemicals. (n.d.). This compound. P&S Chemicals. Available from: [Link]

-

Sora, D., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International. Available from: [Link]

-

Wang, Z., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Available from: [Link]

-

Müller, K., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Available from: [Link]

-

Chen, I.J., et al. (2008). Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. ResearchGate. Available from: [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

reactivity of methyl 4-hydroxy-2-methoxynicotinate

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of Methyl 4-hydroxy-2-methoxynicotinate

For professionals in pharmaceutical and materials science, the strategic selection of chemical building blocks is paramount. This compound (CAS 1190322-55-4)[1] emerges as a highly functionalized pyridine derivative, offering multiple reaction sites for molecular elaboration. Its unique electronic and structural features, arising from the interplay of a hydroxyl, a methoxy, and a methyl ester group on a pyridine core, make it a versatile intermediate for creating complex molecular architectures.

This guide provides an in-depth analysis of the reactivity of this compound. We will move beyond simple reaction schemes to explore the underlying principles that govern its chemical behavior, offering field-proven insights into optimizing experimental conditions and leveraging its synthetic potential.

The reactivity of this compound is dictated by the electronic contributions of its substituents to the pyridine ring. The 4-hydroxy and 2-methoxy groups are strong electron-donating groups (EDGs), which significantly activate the pyridine ring towards certain reactions, while the methyl nicotinate moiety is electron-withdrawing. A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form[2]. This equilibrium influences the nucleophilic and electrophilic character of the molecule.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1190322-55-4[1] |

| Molecular Formula | C₈H₉NO₄[1] |

| Molecular Weight | 183.16 g/mol |

Reactivity at the 4-Hydroxy Position: A Site of Nucleophilic Attack

The hydroxyl group is arguably the most versatile handle for synthetic modification. Its reactivity is profoundly influenced by the aforementioned tautomerism. In the presence of a base, the molecule is deprotonated to form a highly nucleophilic pyridinolate anion, which can then react with various electrophiles.

Caption: Tautomeric equilibrium of the 4-hydroxypyridine core.

O-Alkylation and O-Arylation Reactions

The generation of ether linkages at the C4 position is a common strategy in drug development to modulate properties like lipophilicity and metabolic stability. The choice of base and solvent is critical to control the regioselectivity of the reaction, as competitive N-alkylation can occur at the pyridine nitrogen.

In analogous systems like methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, studies have shown that strong bases like sodium hydride (NaH) in an aprotic polar solvent like DMF effectively generate the anion for subsequent SN2 reaction with an alkyl halide (e.g., CH₃I)[3][4]. Weaker bases or less polar solvents can lead to lower yields or incomplete reactions[3].

Copper-catalyzed cross-coupling reactions provide a modern alternative for forming C-O bonds. For instance, 3-hydroxypyridines have been successfully O-arylated with aryl halides using copper catalysts, demonstrating a powerful method for creating diaryl ether linkages[5].

Exemplary Protocol: O-Methylation

This protocol is adapted from methodologies used for similar heterocyclic systems[3].

-

Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add 60% sodium hydride dispersion in mineral oil (1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the sodium salt.

-

Alkylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.

-

Workup: Carefully quench the reaction by the slow addition of water. Dilute with ethyl acetate and wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactivity of the Pyridine Ring: Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution (EAS). However, the potent electron-donating effects of the 4-OH and 2-OCH₃ groups significantly activate the ring, making EAS feasible. These groups direct incoming electrophiles primarily to the C5 position, which is ortho to the hydroxyl group and meta to the methoxy and ester groups.

Caption: Generalized workflow for electrophilic substitution on the title compound.

Nitration

Nitration introduces a nitro group, a versatile functional group that can be reduced to an amine for further derivatization. The standard conditions for nitration involve a mixture of concentrated nitric acid and sulfuric acid[6][7]. The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) electrophile[8].

Exemplary Protocol: Nitration

This protocol is based on the general procedure for the nitration of deactivated aromatic esters[7][9].

-

Setup: In a flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Nitrating Mixture: In a separate, cooled flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 vol. eq.).

-

Addition: Add the nitrating mixture dropwise to the solution of the substrate over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C[7].

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Workup: Pour the reaction mixture slowly onto crushed ice. The product should precipitate out of the aqueous solution[6].

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then recrystallize from a suitable solvent like ethanol or methanol[9].

Functional Group Interconversions

The ester and methoxy groups also offer opportunities for chemical modification, expanding the synthetic utility of the scaffold.

Ester Hydrolysis

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is fundamental in drug discovery, as the resulting carboxylic acid is a key precursor for the formation of amides, which are prevalent in biologically active molecules. Basic hydrolysis using LiOH, NaOH, or KOH in a mixture of water and a co-solvent like methanol or THF is typically efficient.

Demethylation of the Methoxy Group

The 2-methoxy group can be cleaved to reveal a hydroxyl group using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like HBr. This unmasks another reactive site, enabling differential functionalization of the two hydroxyl groups.

Applications in Medicinal Chemistry

The 4-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs)[10]. The reactivity profile of this compound makes it an ideal starting material for building libraries of compounds for screening. For example, the hydroxyl group can be used as an attachment point for various fragments via ether linkages, while the ester can be converted to a diverse array of amides. Derivatives of nicotinanilides, which share a similar core structure, have shown potent anti-inflammatory activity[11]. The strategic introduction of methyl groups, in general, can have a profound "magic methyl" effect, significantly enhancing the potency or pharmacokinetic properties of a drug candidate[12].

Conclusion

This compound is a multifunctional building block with a rich and predictable reactivity profile. By understanding the electronic interplay of its substituent groups and the critical role of tautomerism, researchers can strategically exploit its reaction sites. The hydroxyl group serves as a primary point for nucleophilic modification, the activated pyridine ring allows for targeted electrophilic substitution at C5, and the ester provides a gateway to amide derivatives. This combination of features cements its value as a versatile intermediate for the synthesis of novel compounds in drug discovery and materials science.

References

-

ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Retrieved from [Link]

-

ACS Publications. (2006). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.

-

University of California, Davis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

-

National Institutes of Health. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Retrieved from [Link]

-

Bio-Synthesis Inc. (2013). Functional group modification for conjugation. Retrieved from [Link]

-

National Institutes of Health. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

Web Pages server. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 8. aiinmr.com [aiinmr.com]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 4-Hydroxynicotinic Acid and 2-Methoxynicotinic Acid: Surrogates for the Study of Methyl 4-Hydroxy-2-Methoxynicotinate

A Note on Scope: Direct research and literature pertaining to methyl 4-hydroxy-2-methoxynicotinate are notably scarce. This guide, therefore, provides a comprehensive technical overview of the derivatives of its parent precursors, 4-hydroxynicotinic acid and 2-methoxynicotinic acid . By understanding the reactivity and biological landscape of these foundational molecules, researchers and drug development professionals can infer potential synthetic pathways and applications for the target compound and its derivatives.

Introduction

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of hydroxyl and methoxy groups on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and biological interactions. While this compound itself is not extensively documented, its constituent parts, the 4-hydroxy and 2-methoxy nicotinic acid cores, offer a rich field of study. Derivatives of these molecules have shown promise in a variety of therapeutic areas, including as antimicrobial and anti-inflammatory agents.[1][2] This guide will explore the synthesis, reactivity, and biological significance of derivatives stemming from these two key building blocks, providing a foundational understanding for the development of novel compounds.

Part 1: The 4-Hydroxynicotinic Acid Core: A Versatile Scaffold

4-Hydroxynicotinic acid exists in tautomeric equilibrium with 4-oxo-1,4-dihydropyridine-3-carboxylic acid, a property that governs its reactivity.[3] This duality allows for derivatization at multiple sites, making it a versatile starting material for combinatorial library synthesis.

Synthesis of 4-Hydroxynicotinic Acid Esters

The esterification of 4-hydroxynicotinic acid is a fundamental step in creating a diverse range of derivatives. Standard acid-catalyzed esterification methods can be employed; however, protecting the phenolic hydroxyl group may be necessary to avoid side reactions, depending on the desired final product.

Experimental Protocol: Fischer-Speier Esterification of 4-Hydroxynicotinic Acid

-

Reaction Setup: Suspend 4-hydroxynicotinic acid (1 equivalent) in the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 equivalents).

-

Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality: The use of excess alcohol drives the equilibrium towards the ester product, maximizing yield. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Derivatization of the 4-Hydroxy Group: Ethers and Esters

The phenolic hydroxyl group of 4-hydroxynicotinic acid esters is a prime target for modification, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical properties and biological activity.

The Williamson ether synthesis is a classical and reliable method for preparing ethers from the hydroxyl group of 4-hydroxynicotinic acid esters.

Experimental Protocol: O-Alkylation of Methyl 4-Hydroxynicotinate

-

Deprotonation: Dissolve methyl 4-hydroxynicotinate (1 equivalent) in a polar aprotic solvent (e.g., DMF, acetone). Add a suitable base (e.g., potassium carbonate, sodium hydride; 1.1 equivalents) and stir at room temperature for 30 minutes to form the alkoxide.

-

Alkylation: Add the alkylating agent (e.g., an alkyl halide; 1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 50-80 °C and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and quench with water.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Trustworthiness: This protocol is self-validating as the progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard spectroscopic methods (NMR, IR, MS) to confirm the formation of the ether linkage.

Diagram: Synthetic Workflow for 4-Hydroxy- and 2-Methoxynicotinic Acid Derivatives

Caption: General synthetic pathways for derivatives of 4-hydroxynicotinic and 2-methoxynicotinic acids.

Part 2: The 2-Methoxynicotinic Acid Core: Exploring Reactivity and Potential

2-Methoxynicotinic acid offers a different set of synthetic opportunities. The methoxy group at the 2-position influences the reactivity of the pyridine ring and the adjacent carboxylic acid. This core is of interest for developing compounds with potential antifungal properties.[4]

Synthesis of 2-Methoxynicotinic Acid Esters and Amides

The synthesis of esters from 2-methoxynicotinic acid follows standard procedures similar to those for 4-hydroxynicotinic acid. However, the formation of amides is a particularly important transformation for this scaffold, as many biologically active nicotinic acid derivatives are amides.

Experimental Protocol: Amide Synthesis from Methyl 2-Methoxynicotinate

-

Reaction Setup: Dissolve methyl 2-methoxynicotinate (1 equivalent) in a suitable solvent (e.g., methanol, THF).

-

Amine Addition: Add the desired primary or secondary amine (1.1 equivalents).

-

Reaction Conditions: The reaction can often proceed at room temperature, but heating may be required for less reactive amines. Monitor the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Expertise & Experience: For less reactive amines, the direct amidation of the ester can be slow. In such cases, it is advantageous to first hydrolyze the ester to the carboxylic acid and then use a peptide coupling reagent (e.g., DCC, HATU) to facilitate amide bond formation. This two-step process is often more efficient and provides higher yields.

Part 3: Biological Activity and Structure-Activity Relationships

Derivatives of nicotinic acid are known to possess a wide range of biological activities. The introduction of different functional groups onto the nicotinic acid scaffold can significantly impact their therapeutic potential.

Antimicrobial Activity

Nicotinic acid derivatives have been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. For instance, certain nicotinamide derivatives have shown promising activity against various pathogenic microbes.[1][5]

Table 1: Representative Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound Class | Target Organism | Activity Metric (e.g., MIC) | Reference |

| Acylhydrazones of Nicotinic Acid | Staphylococcus epidermidis | MIC = 1.95 µg/mL | [2] |

| 1,3,4-Oxadiazoline Derivatives | Bacillus subtilis | MIC = 7.81 µg/mL | [2] |

MIC: Minimum Inhibitory Concentration

Structure-Activity Relationships (SAR)

The biological activity of nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative orientation of the benzothiazine and pyridine rings was found to be a key determinant of their analgesic and anti-inflammatory activity.[6] Similarly, in a study of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides and xylidides, the position of methyl groups on the anilide fragment significantly influenced their analgesic properties.[7]

Diagram: Structure-Activity Relationship Logic

Caption: Key structural modifications on the nicotinic acid scaffold that influence biological activity.

Conclusion

While direct information on this compound remains elusive, a thorough examination of its parent scaffolds, 4-hydroxynicotinic acid and 2-methoxynicotinic acid, provides a robust framework for future research. The synthetic methodologies and biological insights presented in this guide offer a solid foundation for the design and development of novel derivatives. The versatility of the nicotinic acid core, coupled with the diverse biological activities of its derivatives, ensures that this class of compounds will continue to be a fertile ground for discovery in medicinal chemistry.

References

-

Crystal structure of 4-hydroxynicotinic acid (a) projected on the bc plane and (b) along the b axis. ResearchGate. Available at: [Link]

-

4-Hydroxynicotinic acid | C6H5NO3. PubChem. Available at: [Link]

- Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products. Google Patents.

-

The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI. Available at: [Link]

-

Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. Available at: [Link]

-

2-Methoxynicotinic acid | C7H7NO3. PubChem. Available at: [Link]

-

A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Available at: [Link]

-

Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. Available at: [Link]

- 2-methyl nicotinate and preparation method and application thereof. Google Patents.

-

Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. ResearchGate. Available at: [Link]

-

Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate. Available at: [Link]

-

Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. PubMed. Available at: [Link]

-

Hydroxynicotinic acid crystallisation and solubility systematic studies. RSC Publishing. Available at: [Link]

-

The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. ResearchGate. Available at: [Link]

-

One-Pot Synthesis of Tetronic Acids from Esters. Organic Chemistry Portal. Available at: [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

-

Structure–activity relationships of opioid ligands. Loughborough University. Available at: [Link]

-

(PDF) Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Available at: [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. NIH. Available at: [Link]

-

Antibacterial activity of nicotinic acid derivatives (6a–j). ResearchGate. Available at: [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Available at: [Link]

-

Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. ACS Publications. Available at: [Link]

-

Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar. Available at: [Link]

-

Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). PubMed. Available at: [Link]

-

Inhibitory Effects of Nicotinic Acid against Streptococcus pneumoniae Biofilm. Preprints.org. Available at: [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. Available at: [Link]

-

Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 3. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxynicotinic acid | 16498-81-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Biological Activity of Substituted Nicotinates: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the diverse biological activities of substituted nicotinates, offering a technical resource for researchers, scientists, and drug development professionals. By delving into the core principles of their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate them, this document aims to empower the scientific community to unlock the full therapeutic potential of this versatile chemical scaffold.

Introduction: The Enduring Relevance of the Nicotinate Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biological systems, primarily recognized for its role as a precursor to the coenzymes NAD and NADP.[1] However, at pharmacological doses, nicotinic acid exhibits profound effects on lipid metabolism, making it a long-standing therapeutic agent for dyslipidemia.[1][2][3] The therapeutic utility of nicotinic acid is, however, often limited by patient compliance due to side effects like cutaneous flushing.[2][4] This has spurred extensive research into substituted nicotinates—analogs of nicotinic acid—to develop novel compounds with improved therapeutic profiles and a broader range of biological activities.

Substituted nicotinates have emerged as a privileged scaffold in medicinal chemistry, leading to the discovery of compounds with potent anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, in addition to their well-established lipid-modifying effects.[5][6][7][8] This guide will navigate the key scientific pillars underpinning the biological activity of these compounds, providing both foundational knowledge and practical insights for their continued development.

Structure-Activity Relationships (SAR): Tailoring Function Through Chemical Modification

The biological activity of a substituted nicotinate is intrinsically linked to the nature and position of the substituents on its core pyridine ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents.

The core nicotinate scaffold consists of a pyridine ring with a carboxylic acid group at the 3-position. Modifications at various positions of this ring can dramatically alter the compound's pharmacological properties.

Caption: Core Nicotinate Structure and Key Substitution Points.

For instance, the introduction of bulky or lipophilic groups can enhance binding to specific receptors or improve membrane permeability. Studies have shown that substitution at the 2-position with phenyl groups can lead to significant analgesic and anti-inflammatory activities.[7] Specifically, compounds with a 2-bromophenyl substituent have demonstrated noteworthy dual anti-inflammatory and analgesic profiles.[7]

In the context of antimicrobial activity, the nature of the substituent plays a crucial role. For example, nicotinic acid-derived acylhydrazones with a 5-nitrofuran substituent have shown potent activity against Gram-positive bacteria.[5] Interestingly, cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives can modulate their activity, with some derivatives showing enhanced antifungal properties.[5]

Furthermore, modifications of the carboxylic acid group, such as conversion to amides or esters, can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. N-phenyl nicotinamides, for instance, have been identified as potent inducers of apoptosis in cancer cells, highlighting a completely different therapeutic avenue for this scaffold.[6]

Mechanisms of Action: From Lipid Lowering to Cellular Apoptosis

The diverse biological activities of substituted nicotinates are a consequence of their interaction with multiple molecular targets and signaling pathways.

Lipid-Modifying Effects via GPR109A

The primary mechanism for the lipid-lowering effects of nicotinic acid and many of its derivatives is the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2][9][10] GPR109A is highly expressed in adipocytes and immune cells.[9]

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP attenuates the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. The subsequent decrease in the release of free fatty acids from adipose tissue reduces their availability to the liver for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[1][3]

Caption: GPR109A Signaling Pathway in Adipocytes.

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of substituted nicotinates are also, in part, mediated by GPR109A activation on immune cells such as macrophages.[10] This can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][12] Furthermore, some nicotinic acid derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[13] This dual mechanism of action, targeting both cytokine production and the prostaglandin synthesis pathway, makes substituted nicotinates attractive candidates for the development of novel anti-inflammatory drugs.

Anticancer Activity

A growing body of evidence suggests that certain substituted nicotinates possess significant anticancer activity. For example, N-phenyl nicotinamides have been shown to induce apoptosis in breast cancer cells by inhibiting microtubule polymerization.[6] This mechanism is distinct from the GPR109A-mediated effects and opens up a new therapeutic area for this class of compounds. Other studies have identified nicotinamide derivatives as inhibitors of VEGFR-2, a key receptor involved in angiogenesis, which is crucial for tumor growth and metastasis.[14]

Antimicrobial Effects

The antimicrobial activity of substituted nicotinates appears to be multifaceted and dependent on the specific chemical structure. As mentioned earlier, certain acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid exhibit potent antibacterial and antifungal properties.[5] While the exact mechanisms are still under investigation, it is hypothesized that these compounds may disrupt microbial cell wall synthesis or interfere with essential metabolic pathways.

Experimental Protocols for Biological Evaluation

A robust and systematic approach to the biological evaluation of substituted nicotinates is crucial for identifying lead compounds and elucidating their mechanisms of action. The following section outlines key in vitro and in vivo experimental workflows.

In Vitro Assays

Table 1: Key In Vitro Assays for Characterizing Substituted Nicotinates

| Biological Activity | Assay Type | Description | Key Parameters Measured |

| Receptor Binding | Radioligand Binding Assay | Measures the affinity of the compound for a specific receptor (e.g., GPR109A) by competing with a radiolabeled ligand. | Ki (Inhibition Constant) |

| Receptor Activation | cAMP Assay | Quantifies the change in intracellular cAMP levels in response to compound treatment in cells expressing the target receptor. | EC50 (Half-maximal Effective Concentration) |

| Cellular Response | Fluorometric Imaging Plate Reader (FLIPR) Assay | A high-throughput method to measure changes in intracellular calcium or membrane potential, often used for GPCRs and ion channels.[15] | EC50, Agonist/Antagonist activity |

| Anti-inflammatory | Cytokine Release Assay (ELISA) | Measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from immune cells (e.g., macrophages) upon stimulation.[12] | IC50 (Half-maximal Inhibitory Concentration) |

| Anticancer | MTT Assay | A colorimetric assay to assess cell viability and proliferation by measuring mitochondrial metabolic activity.[16] | GI50 (Half-maximal Growth Inhibition) |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5] | MIC (μg/mL) |

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the substituted nicotinate compounds for 1 hour.

-

Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration as an indicator of nitric oxide (NO) production using the Griess reagent.

-

Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of nitrite, TNF-α, and IL-6 production for each compound concentration compared to the LPS-only control. Determine the IC50 values.

Caption: Workflow for In Vitro Anti-inflammatory Screening.

In Vivo Models

Preclinical in vivo studies are essential to evaluate the efficacy and safety of promising substituted nicotinate candidates.

Table 2: Relevant In Vivo Models for Substituted Nicotinate Evaluation

| Therapeutic Area | Animal Model | Description | Key Parameters Measured |

| Dyslipidemia | High-fat diet-fed hamster or mouse model | Animals are fed a diet rich in fat and cholesterol to induce hyperlipidemia.[17] | Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides. |

| Inflammation | Carrageenan-induced paw edema in rats | Carrageenan is injected into the rat paw to induce localized inflammation and edema.[13] | Paw volume, expression of inflammatory markers in tissue. |

| Pain/Analgesia | Hot plate or tail-flick test in mice | Measures the latency of the animal's response to a thermal stimulus.[18] | Reaction time. |

| Cancer | Xenograft tumor models in immunocompromised mice | Human cancer cells are implanted into mice, and tumor growth is monitored following treatment. | Tumor volume and weight, survival rate. |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into groups: control, standard drug (e.g., indomethacin), and test groups receiving different doses of the substituted nicotinate.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The substituted nicotinate scaffold represents a rich and versatile platform for the discovery of novel therapeutic agents. While the lipid-lowering effects of nicotinic acid are well-established, the exploration of its derivatives has unveiled a much broader spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties.

Future research in this field should focus on:

-

Elucidating Novel Mechanisms: While the role of GPR109A is well-understood for some effects, the molecular targets for other activities, such as antimicrobial and certain anticancer effects, require further investigation.

-

Improving Selectivity and Reducing Side Effects: The rational design of new derivatives should aim to enhance selectivity for specific targets to minimize off-target effects and improve the therapeutic index.

-

Exploring Combination Therapies: Investigating the synergistic effects of substituted nicotinates with existing drugs could lead to more effective treatment strategies, particularly in complex diseases like cancer and cardiovascular disease.

By leveraging the foundational knowledge of SAR and mechanisms of action, coupled with robust experimental evaluation, the scientific community can continue to harness the therapeutic potential of substituted nicotinates to address a wide range of unmet medical needs.

References

- GPR109A (Niacin Receptor)

- Newhouse, P. A. (2019). Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. Nicotine & Tobacco Research.

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv

- The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hep

- Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid deriv

- Nicotinic acid. (n.d.). In Wikipedia.

- Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity. (n.d.). PubMed Central.

- Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed.

- GPR109A and Vascular Inflamm

- In vitro screening strategies for nicotinic receptor ligands. (2007). PubMed.

- Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. (2025).

- Chemical structure of nicotinic acid derivatives and related compounds 1-5. (n.d.).

- Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. (n.d.). PubMed.

- The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hep

- The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2013). Cancer Research.

- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm

- Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. (2007). Annual Reviews.

- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm

- Mechanism of action of niacin. (2008). PubMed.

- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed.

- Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021). PubMed.

- Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. (2019). PubMed Central.

- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2023). Journal of Neuroscience.

- Nicotinate | C6H4NO2- | CID 937. (n.d.). PubChem.

- Selected randomized controlled trials of nicotinic acid 12,22-26. (n.d.).

- Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed.

- Nicotinic Acid for the Treatment of Alzheimer's Disease. (n.d.). ClinicalTrials.gov.

- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI.

- Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simul

- Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. (n.d.). PubMed.

- Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 3'-substituted deschloroepibatidine analogues. Novel nicotinic antagonists. (n.d.). PubMed.

- Nicotine as Therapy. (2004). PMC.

- Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. (n.d.). PubMed Central.

- What major studies showed no benefit with niacin (Nicotinic acid) therapy?. (2025). Dr.Oracle.

- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

- Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. (n.d.). [Source not provided].

- Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. (2025). American Chemical Society.

- In vivo model for dyslipidemia with diabetes mellitus in hamster. (n.d.). PubMed.

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotine as Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pathwaymap.com [pathwaymap.com]

- 10. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. annualreviews.org [annualreviews.org]

- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo model for dyslipidemia with diabetes mellitus in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 3'-substituted deschloroepibatidine analogues. Novel nicotinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-2-methoxynicotinate: Exploring Viable Starting Materials and Synthetic Strategies

Executive Summary: This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic pathways to obtain methyl 4-hydroxy-2-methoxynicotinate, a key heterocyclic scaffold with significant potential in medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a deep dive into the retrosynthetic analysis, mechanistic underpinnings, and comparative evaluation of various synthetic strategies. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide aims to empower researchers to make informed decisions in the design and execution of synthetic routes to this important molecule and its derivatives.

Introduction: The Significance of the Substituted Pyridine Moiety

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug discovery. Specifically, polysubstituted pyridines, such as this compound, offer a rich diversity of functionalization points, enabling the fine-tuning of physicochemical and pharmacological properties. The 4-hydroxy-2-methoxy substitution pattern, in particular, presents a unique combination of a nucleophilic hydroxyl group and an electron-donating methoxy group, which can be pivotal for molecular recognition and biological activity. This guide will focus on the practical aspects of synthesizing this valuable building block, with an emphasis on the selection of appropriate starting materials.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical first step in designing any synthesis is to perform a retrosynthetic analysis to identify potential starting materials and key bond disconnections. For this compound, a cyclocondensation approach is a highly convergent and efficient strategy for constructing the pyridine ring.

Figure 1: Retrosynthetic analysis of this compound.

This analysis suggests that the target molecule can be constructed from a three-carbon electrophilic component (synthon A ) and a three-atom nucleophilic component containing the C-N-C backbone (synthon B ). A plausible candidate for synthon A is methyl propiolate or a related acetylene derivative. Synthon B , an enamine, specifically methyl 3-amino-4-methoxyacrylate, would provide the remaining atoms of the pyridine ring with the desired substitution pattern.

Synthetic Strategies and Starting Materials

Based on the retrosynthetic analysis, this section will explore viable synthetic routes starting from readily available precursors.

Route 1: Cyclocondensation of a Methoxy-substituted Enamine with an Acetylenic Ester

This strategy represents a direct and convergent approach to the target molecule. The key steps involve the synthesis of the enamine intermediate followed by the final cyclocondensation reaction.

The synthesis of this specific enamine is not widely reported; however, it can be conceptually derived from the reaction of a suitable precursor with ammonia. A plausible precursor is methyl 3,3-dimethoxyacrylate, which can be prepared from methyl 3,3-dimethoxypropionate.

Experimental Protocol: Synthesis of Methyl 3,3-dimethoxypropionate

A detailed procedure for the synthesis of a similar compound, ethyl 3,3-diethoxypropanoate, is available in Organic Syntheses, which can be adapted for the methyl ester.[1] The synthesis involves the reaction of trichloroacetyl chloride with methyl vinyl ether, followed by solvolysis with methanol.[1]

Experimental Protocol: Synthesis of Methyl 3-methoxyacrylate

Methyl 3,3-dimethoxypropionate can be converted to methyl 3-methoxyacrylate via catalytic elimination under acidic conditions.[2]

Experimental Protocol: Synthesis of Methyl 3-amino-4-methoxyacrylate

The final step to the key enamine intermediate would involve the reaction of methyl 3-methoxyacrylate with ammonia. This reaction is analogous to the well-established synthesis of methyl 3-aminocrotonate from methyl acetoacetate and ammonia.[3]

The reaction of the enamine, methyl 3-amino-4-methoxyacrylate, with methyl propiolate is expected to proceed via a Michael addition followed by intramolecular cyclization and subsequent aromatization to yield this compound. This type of [3+3] annulation is a known method for the synthesis of polysubstituted pyridines.[4]

Figure 2: Proposed workflow for the synthesis of this compound via a methoxy-substituted enamine.

Mechanistic Insights: The cyclocondensation reaction is believed to proceed through a cascade of reactions. The initial step is a Michael addition of the enamine nitrogen to the electron-deficient alkyne of methyl propiolate. This is followed by an intramolecular cyclization, where the enamine carbon attacks the ester carbonyl of the propiolate moiety. Subsequent elimination of methanol and tautomerization leads to the formation of the stable aromatic pyridine ring.

Route 2: Utilization of a β-Ketoester with a Protected Aldehyde

An alternative strategy involves the use of a β-ketoester bearing a protected aldehyde group, such as methyl 4,4-dimethoxy-3-oxobutanoate. This approach has been successfully employed in the synthesis of other substituted pyridines.

This starting material can be synthesized via the Claisen condensation of dimethyl malonate with methyl formate in the presence of a base like sodium methoxide, followed by acidification.[5]

Table 1: Comparison of Synthetic Routes for Methyl 4,4-dimethoxy-3-oxobutanoate

| Starting Materials | Reagents | Key Reaction | Reported Yield | Reference |

| Dimethyl malonate, Methyl formate | Sodium methoxide | Claisen Condensation | Good | [5] |

| 3,3-Dimethoxybutan-2-one, Dimethyl carbonate | Not specified | Not specified | Not specified | [6] |

The reaction of methyl 4,4-dimethoxy-3-oxobutanoate with a suitable nitrogen source, such as an enamine derived from cyanoacetamide, can lead to the formation of a substituted pyridine. The dimethoxymethyl group can then be hydrolyzed to an aldehyde, which can be further oxidized to a carboxylic acid, and the cyano group can be hydrolyzed to a carboxylic acid ester. Subsequent methylation of the hydroxyl group would be required to obtain the final product. While this route is more circuitous, it utilizes more readily available starting materials.

Comparative Analysis of Starting Materials and Synthetic Routes

| Feature | Route 1: Methoxy-substituted Enamine | Route 2: β-Ketoester with Protected Aldehyde |

| Convergence | Highly convergent, building the core in one step. | Less convergent, requiring more functional group interconversions. |

| Starting Material Availability | Key enamine intermediate is not commercially available and requires multi-step synthesis. | Starting β-ketoester can be synthesized from readily available materials. |

| Reaction Conditions | Cyclocondensation may require specific catalysts or reaction conditions to ensure regioselectivity. | Involves more steps, potentially leading to lower overall yield. |

| Scalability | Potentially scalable if the synthesis of the enamine can be optimized. | May be more amenable to large-scale synthesis due to the use of more common reagents. |

Characterization of this compound

The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-